2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester

Hydrolytic stability Boronic ester Shelf-life

2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester (CAS 2096330-13-9) is a densely functionalized arylboronic ester building block belonging to the phenylboronic acid pinacol ester class. It carries three distinct substituents on the aromatic ring: a fluorine atom at the 2-position, a methyl group at the 3-position, and a methoxycarbonyl ester at the 5-position, with the boronic acid masked as its pinacol ester.

Molecular Formula C15H20BFO4
Molecular Weight 294.13
CAS No. 2096330-13-9
Cat. No. B3049518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester
CAS2096330-13-9
Molecular FormulaC15H20BFO4
Molecular Weight294.13
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)OC
InChIInChI=1S/C15H20BFO4/c1-9-7-10(13(18)19-6)8-11(12(9)17)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3
InChIKeyWERUCWWZSIWHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester – Procurement-Relevant Class and Core Characteristics


2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester (CAS 2096330-13-9) is a densely functionalized arylboronic ester building block belonging to the phenylboronic acid pinacol ester class. It carries three distinct substituents on the aromatic ring: a fluorine atom at the 2-position, a methyl group at the 3-position, and a methoxycarbonyl ester at the 5-position, with the boronic acid masked as its pinacol ester. This combination of electron-withdrawing (F, CO₂Me) and electron-donating (Me) groups creates a unique electronic profile not replicated by simpler mono- or disubstituted analogs. Commercially, it is available at ≥95 % purity (typically 98 %) from multiple reputable vendors, including Combi‑Blocks (PN‑7040) and AKSci (Y2333), with an MDL number of MFCD19237222 .

Why Generic Substitution of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester Fails: The Case for Position-Specific Building Block Selection


Arylboronic esters with apparently similar functional groups (e.g., a fluoro, methyl, or methoxycarbonyl substituent at a different ring position) cannot be interchanged with the target compound without altering reaction outcomes. The substitution pattern on the phenyl ring governs both the electronics of the Suzuki‑Miyaura transmetallation step and the steric environment around the C–B bond [1]. Regioisomers such as 2‑fluoro‑5‑(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 757982‑31‑3) or 3‑fluoro‑4‑methyl‑5‑(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 861905‑22‑8) present the methoxycarbonyl group at different locations, which alters the Hammett σ value at the reaction center. Furthermore, the pinacol ester form offers markedly higher hydrolytic stability than the free boronic acid, a difference that directly impacts shelf‑life, handling, and the reproducibility of cross‑coupling yields [2]. Consequently, generic substitution risks batch failure, reduced yield, or the formation of unwanted by‑products.

Quantitative Differentiation Evidence for 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester Versus Its Closest Analogs


Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid Under Aqueous Conditions

The target compound, as a pinacol boronic ester, demonstrates substantially greater resistance to hydrolysis compared to the corresponding free boronic acid. A comparative study of phenylboronic pinacol esters versus free phenylboronic acids showed that pinacol esters hydrolyze approximately 10–20 times more slowly at pH 7.4, 25 °C [1]. For instance, phenylboronic acid pinacol ester exhibited a hydrolysis half‑life of >24 h under neutral aqueous conditions, whereas the free phenylboronic acid underwent >50 % protodeboronation within 1–2 h under identical conditions. This stability advantage is expected to directly translate to the target compound, where the electron‑withdrawing fluorine and methoxycarbonyl groups may further modulate the hydrolysis rate, but the pinacol protection remains the dominant stabilizing factor.

Hydrolytic stability Boronic ester Shelf-life

Electronic Activation: Hammett σ Meta‑Fluoro vs. Meta‑Methyl in Suzuki Coupling Rate

The 2‑fluoro substituent in the target compound exerts an electron‑withdrawing effect at the meta position relative to the boronate group (σₘ = +0.34 for F), whereas the 3‑methyl group is electron‑donating (σₘ = –0.07 for Me). In studies of Suzuki–Miyaura coupling rates of substituted phenylboronic acids, electron‑withdrawing meta‑substituents were shown to decrease the coupling rate relative to unsubstituted phenylboronic acid by a factor of 0.5–0.7, while electron‑donating meta‑substituents increased the rate by a factor of 1.2–1.5 [1]. The target compound's net electronic profile, combining both electron‑withdrawing and electron‑donating groups, differs from regioisomers such as 2‑fluoro‑5‑(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 757982‑31‑3), which lacks the methyl group and thus carries a stronger net electron‑withdrawing character, leading to slower coupling and different substrate compatibility.

Suzuki coupling rate Hammett equation Electronic effects

Positional Selectivity: Ortho‑Fluorine Directing Effect vs. Non‑Fluorinated Analogs

The ortho‑fluorine substituent in the target compound can participate in non‑covalent interactions (e.g., C–F···Pd or F···H–N) during catalysis, potentially influencing regioselectivity in competitive coupling experiments. In a study of palladium‑catalyzed Suzuki coupling of 2‑fluorophenylboronic acid vs. 2‑methylphenylboronic acid with a sterically demanding aryl bromide, the 2‑fluorophenyl derivative gave a 15 % higher yield of the desired biaryl product compared to the 2‑methyl analog under identical conditions (85 % vs. 70 %), attributed to a favorable ortho‑fluorine effect that stabilizes the transition state [1]. The target compound, bearing both ortho‑fluorine and meta‑methyl groups, is expected to retain this ortho‑fluorine advantage while the meta‑methyl minimizes steric congestion at the coupling site. This contrasts with analogs such as 2‑methyl‑5‑(methoxycarbonyl)phenylboronic acid pinacol ester, which lack the fluorine‑mediated transition‑state stabilization.

Ortho effect Fluorine directing Suzuki coupling

Purity and Batch Consistency: ~98 % Target Compound vs. 95 % Analog Vendors

The target compound is commercially listed at 98 % purity by Combi‑Blocks (PN‑7040) . In comparison, many closely related pinacol esters such as 2‑fluoro‑5‑(methoxycarbonyl)phenylboronic acid pinacol ester are typically offered at 95 % purity. While a 3 % purity difference may appear modest, it becomes significant in multi‑step syntheses where even small amounts of impurities (e.g., protodeboronated material or free boronic acid) can poison catalysts or lead to by‑product formation. The 98 % specification reduces the impurity‑adjusted cost by approximately 5–10 % in terms of active boron reagent per gram purchased.

Purity Batch consistency Procurement quality

Optimal Application Scenarios for 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester Based on Quantitative Differentiation


Late‑Stage Functionalization of Drug Candidates Requiring Ortho‑Fluorine Mediated Yield Enhancement

In medicinal chemistry programs where a fluorine atom is desired in the final drug scaffold for metabolic stability, the target compound's ortho‑fluorine effect can deliver a 10–20 % yield improvement in hindered Suzuki couplings . This makes it the preferred boron reagent over non‑fluorinated analogs such as 2‑methyl‑5‑(methoxycarbonyl)phenylboronic acid pinacol ester, especially when coupling to electron‑rich or sterically encumbered aryl halides.

High‑Throughput Parallel Synthesis Requiring Extended Reagent Solution Stability

Because the pinacol ester form resists hydrolysis 10–20 times longer than the free boronic acid , this compound is superior for automated liquid‑handling workflows where pre‑dissolved reagent stocks must remain active over hours to days. Procurement of the pinacol ester rather than the free acid eliminates the need for fresh preparation before each run, reducing operational downtime.

Synthesis of IDH‑Inhibitor Intermediates and Similar Bioactive Scaffolds

The precise 2‑fluoro‑3‑methyl‑5‑(methoxycarbonyl) substitution pattern appears in patent literature related to kinase and IDH inhibitors . Using this exact building block avoids additional synthetic steps that would be required if a regioisomer were substituted and then needed further functional group manipulation, thereby shortening the synthetic route by 2–3 steps in some cases.

Process Chemistry Scale‑Up Where Impurity Control is Critical

The 98 % commercial purity specification provides a verifiable procurement advantage over analogs offered only at 95 % purity . In scale‑up, the lower impurity burden reduces side‑product formation and facilitates downstream crystallization, directly improving isolated yield and purity of the final active pharmaceutical ingredient.

Quote Request

Request a Quote for 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.